![molecular formula C24H32N4O3 B2434970 Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate CAS No. 1022251-62-2](/img/structure/B2434970.png)
Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate” is a complex organic compound. It contains a heptyl group (a seven-carbon alkyl chain), a cyano group (a carbon triple-bonded to a nitrogen), a quinoxalinyl group (a type of nitrogen-containing heterocycle), and a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinoxalinyl and morpholinyl groups, in particular, would contribute to the compound’s three-dimensionality .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the heptyl group would likely make it somewhat hydrophobic, while the cyano group could contribute to its reactivity .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate is structurally related to quinoxalines, which have been studied for their corrosion inhibition properties. A theoretical study on quinoxalines as corrosion inhibitors for copper in nitric acid media was conducted. Quantum chemical calculations based on the Density Functional Theory (DFT) method showed a relationship between the molecular structure of quinoxalines and their inhibition efficiency (Zarrouk et al., 2014).
Pharmaceutical Synthesis
Quinoxaline derivatives have been synthesized for pharmaceutical applications. For instance, the synthesis of various quinoxaline derivatives was explored, with some showing potential antitubercular properties. The study highlighted the versatility of quinoxaline structures in drug development (Kantevari et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
Quinoxaline-containing compounds have applications in electronics, particularly in OLEDs. A study demonstrated the use of new quinoxaline-containing compounds as electron-transporting materials in blue phosphorescent organic light-emitting diodes. The compounds showed favorable electron affinity and good thermostability, important for efficient OLED performance (Yin et al., 2016).
Theranostic Photodynamic Therapy
Quinoxaline derivatives have been explored for their potential in photodynamic therapy (PDT). Heteroleptic cationic iridium complexes derived from quinoxaline were synthesized and characterized, showing potential as theranostic agents for PDT due to their near-infrared emission and cytotoxicity toward cancer cells (Wang et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-4-5-6-7-10-13-30-24(29)19(14-25)22-23(28-15-17(2)31-18(3)16-28)27-21-12-9-8-11-20(21)26-22/h8-9,11-12,17-19H,4-7,10,13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSDPBMRQIYJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2434890.png)
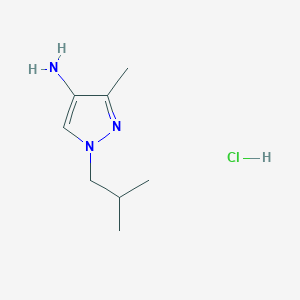

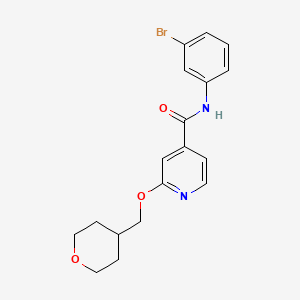


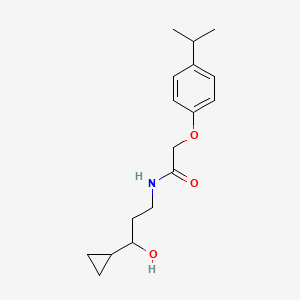
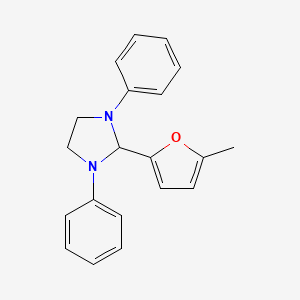

![N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2434904.png)
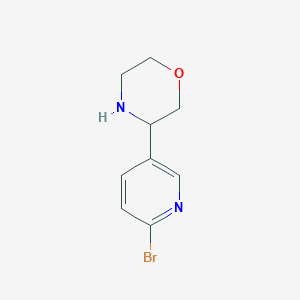
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide oxalate](/img/structure/B2434906.png)
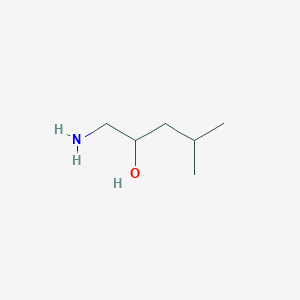
![N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2434910.png)
